N-(2-Cyano-4-propylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(2-cyano-4-propylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-5-10-6-7-12(11(8-10)9-14)15-13(16)4-2/h4,6-8H,2-3,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJJNIAJWGFNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)NC(=O)C=C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyano-4-propylphenyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyano-4-propylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyano-4-propylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(2-Cyano-4-propylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Cyano-4-propylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the prop-2-enamide moiety play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Core Structural Features
Cinnamanilides share a common prop-2-enamide scaffold but differ in substituents on the anilide ring. Key analogs and their substituent patterns include:
Lipophilicity and ADMET Properties
Lipophilicity (logD₇.₄) is critical for bioavailability. Experimental and computational studies on cinnamanilides reveal:
- Halogen substituents (e.g., -Cl, -Br) increase logD₇.₄, enhancing membrane permeability but risking toxicity .
- The cyano group (-CN) in the target compound is moderately polar, likely reducing logD₇.₄ compared to halogenated analogs. Computational models (e.g., ClogP estimators) show a correlation coefficient of 0.65 with experimental logD₇.₄ values, suggesting moderate reliability for predicting the target’s properties .
Key Research Findings and Implications
Structural Similarity and Dissimilarity
- Tanimoto Metrics: Nitro-substituted isomers (e.g., compounds 17 and 18) exhibit low structural similarity to other cinnamanilides, highlighting the impact of substituent position on molecular fingerprints . The target compound’s cyano-propyl combination may place it in a distinct similarity cluster.
- PCA Analysis : Principal component analysis (PCA) of cinnamanilides separates compounds based on substitution patterns. The target’s ortho/para substitution diverges from meta/para antimicrobial-optimized analogs, suggesting divergent biological targets .
Q & A
Q. What are the common synthetic routes for preparing N-(2-Cyano-4-propylphenyl)prop-2-enamide, and what reaction conditions are optimal?
The synthesis typically involves multi-step reactions, including condensation between amines and acyl chlorides or anhydrides. For example, prop-2-enamide backbones are formed via condensation under mild acidic or basic conditions. A key step includes the introduction of the cyano group through nitrile-containing intermediates, often using cyanoacetic acid derivatives. Reaction optimization may require controlled temperatures (e.g., 50–80°C) and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation. Solvents such as DMF or THF are commonly employed to enhance reactivity .
Q. How is the structural characterization of this compound typically performed?
Characterization relies on spectroscopic and crystallographic methods:
- NMR : To confirm proton environments and substituent positions.
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as seen in related enamide derivatives (e.g., (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- FT-IR : Identifies functional groups (e.g., cyano stretches near 2200 cm⁻¹) .
Q. What are the primary biological targets or pathways investigated for this compound?
Research focuses on its potential as a ligand for receptor binding (e.g., serotonin receptors) and enzyme inhibition (e.g., dihydroorotate dehydrogenase, DHODH). In vitro assays often evaluate cytotoxicity (via MTT assays), anti-inflammatory activity (COX-2 inhibition), and antimicrobial efficacy (MIC testing). Comparative studies with structurally similar compounds highlight its selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions may arise from variations in substituent positioning, assay conditions, or cell lines. Systematic approaches include:
- Structure-activity relationship (SAR) studies : Compare derivatives with halogen, nitro, or methoxy groups (e.g., 4-chloro vs. 4-bromo substitutions alter anticancer activity) .
- Dose-response profiling : Test across concentrations (e.g., 1–100 µM) to identify IC₅₀ discrepancies.
- Computational modeling : Predict binding affinities using molecular docking (e.g., AutoDock Vina) to validate experimental results .
Q. What experimental design considerations are critical when evaluating the anticancer activity of this compound in vitro?
Key factors include:
- Cell line selection : Use panels (e.g., NCI-60) to assess tissue-specific efficacy.
- Control compounds : Include reference drugs (e.g., doxorubicin) for activity benchmarking.
- Assay duration : Optimize incubation times (24–72 hrs) to capture apoptosis or necrosis.
- Synergy studies : Test combinatorial effects with chemotherapeutics (e.g., cisplatin) .
Q. How do hydrogen-bonding interactions influence the crystallographic packing and stability of this compound?
Hydrogen bonds (e.g., N–H⋯O=C) dictate supramolecular aggregation. Graph set analysis (e.g., Etter’s rules) can classify motifs like rings (R²₂(8)) or chains (C(4)). Stabilizing interactions between the cyano group and adjacent amide protons enhance lattice energy, affecting solubility and melting points .
Q. What strategies optimize the yield and purity of this compound during synthesis?
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (e.g., ethanol/water).
- In situ monitoring : Track reaction progress via TLC or HPLC to minimize byproducts .
Methodological Notes
- Key References : Prioritized peer-reviewed journals, patents, and PubChem data.
- Experimental Reproducibility : Detailed reaction conditions and analytical parameters ensure replicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
